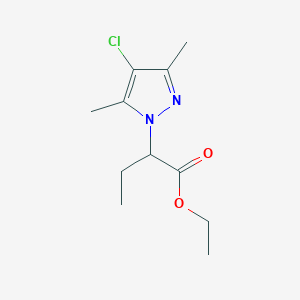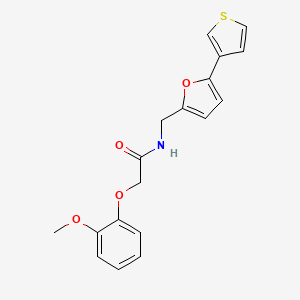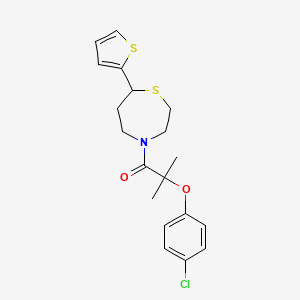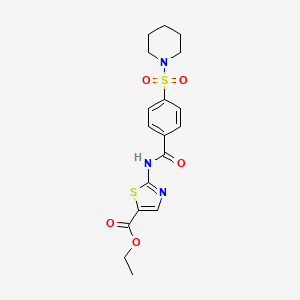
5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as DCMIX, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DCMIX involves the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. DCMIX has been shown to inhibit the activation of NF-κB, which plays a critical role in inflammation and cancer development. DCMIX also inhibits the activation of MAPK, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
DCMIX has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DCMIX has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. In addition, DCMIX has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMIX has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, DCMIX has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, DCMIX can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DCMIX. One potential direction is the development of DCMIX-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of the mechanism of action of DCMIX in more detail. Additionally, the synthesis of analogs of DCMIX could lead to the development of compounds with improved potency and selectivity. Finally, the use of DCMIX in combination with other drugs could lead to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of DCMIX has been achieved using various methods, including one-pot synthesis, multi-step synthesis, and microwave-assisted synthesis. One-pot synthesis involves the reaction of 3,4-dichlorobenzyl alcohol, 2-methylindole, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalyst. Multi-step synthesis involves the synthesis of intermediate compounds, which are then used to synthesize DCMIX. Microwave-assisted synthesis involves the use of microwaves to accelerate the reaction between the starting materials.
Aplicaciones Científicas De Investigación
DCMIX has been extensively studied for its potential in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. DCMIX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
Propiedades
IUPAC Name |
5-[(3,4-dichlorophenyl)methoxy]-2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-14-8-16-4-2-3-5-20(16)25(14)11-17-10-21(26)22(13-27-17)28-12-15-6-7-18(23)19(24)9-15/h2-7,9-10,13-14H,8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCXHHZIZZPIFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2394598.png)

![6-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2394601.png)
![(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394603.png)

![N-cyclohexyl-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2394606.png)



![N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2394611.png)

![1-Morpholin-4-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394614.png)
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2394619.png)